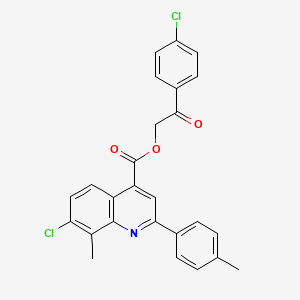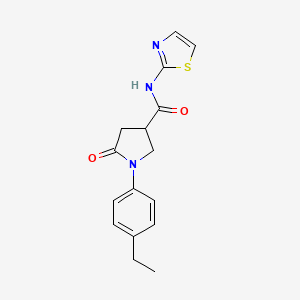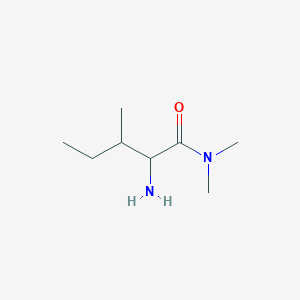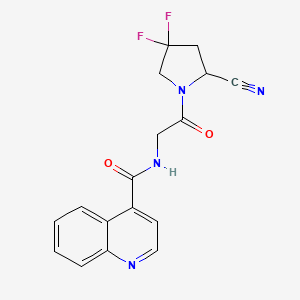![molecular formula C28H31N3O6 B12460666 4-[Hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B12460666.png)
4-[Hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a naphthalene moiety and multiple functional groups, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:
Formation of the Naphthalene Derivative: This step often involves the functionalization of naphthalene to introduce the carbamoyl group.
Coupling Reactions: The naphthalene derivative is then coupled with other intermediates through reactions such as amide bond formation.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: Functional groups can be substituted under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL (2E)-3-{HYDROXY[4-({[4-({[(PHENYL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE
- METHYL (2E)-3-{HYDROXY[4-({[4-({[(BENZYL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE
Uniqueness
METHYL (2E)-3-{HYDROXY[4-({[4-({[(NAPHTHALEN-1-YL)CARBAMOYL]OXY}METHYL)PHENYL]METHYL}AMINO)BUTYL]CARBAMOYL}PROP-2-ENOATE is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and effects.
Propriétés
Formule moléculaire |
C28H31N3O6 |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
methyl 4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34) |
Clé InChI |
MUJOCHRZXRZONW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12460583.png)

![2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12460597.png)
![2-(2,5-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460598.png)
![N-(2,6-diethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12460604.png)
![2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B12460611.png)
![3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B12460612.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12460620.png)
![(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12460628.png)

![7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one](/img/structure/B12460634.png)



